REACTION_SMILES
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[CH3:17][N:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[Cl:1][c:2]1[n:3][cH:4][c:5]([C:6]#[N:7])[c:8](-[c:10]2[c:11]([CH3:16])[cH:12][cH:13][cH:14][cH:15]2)[cH:9]1>>[c:2]1([N:21]2[CH2:20][CH2:19][N:18]([CH3:17])[CH2:23][CH2:22]2)[n:3][cH:4][c:5]([C:6]#[N:7])[c:8](-[c:10]2[c:11]([CH3:16])[cH:12][cH:13][cH:14][cH:15]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1-c1cc(Cl)ncc1C#N
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Name
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Type
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product
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Smiles
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Cc1ccccc1-c1cc(N2CCN(C)CC2)ncc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |